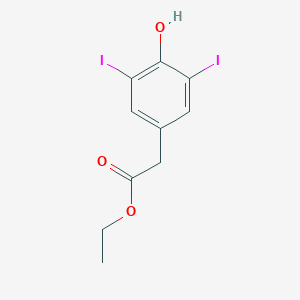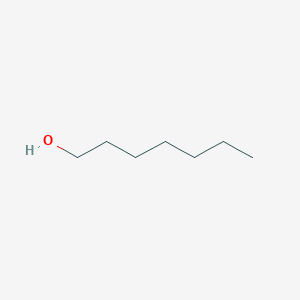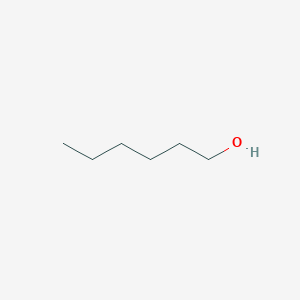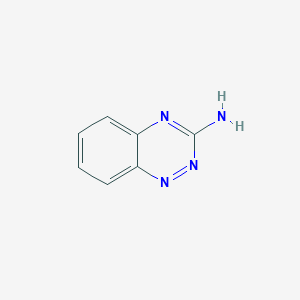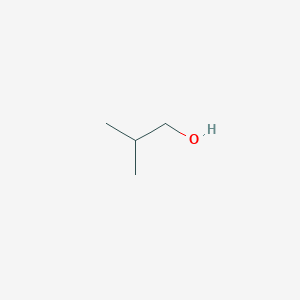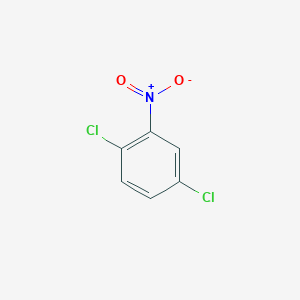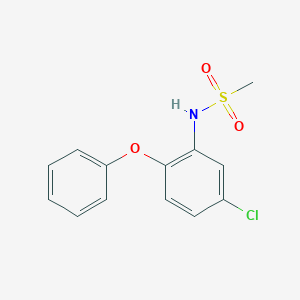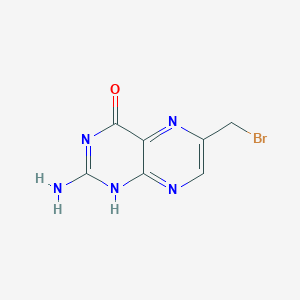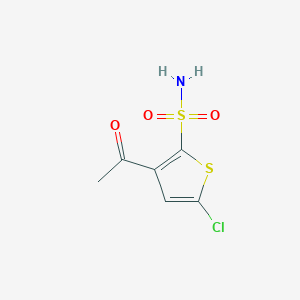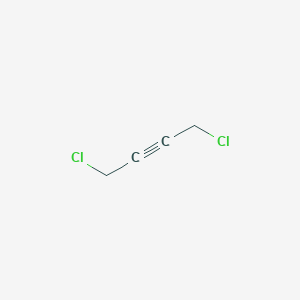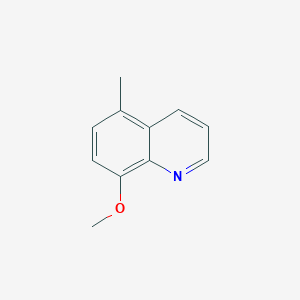
8-Methoxy-5-methylquinoline
Übersicht
Beschreibung
Hydroxyquinolines are a class of compounds with a basic quinoline structure substituted with hydroxy, methoxy, and methyl groups at various positions, including the 8-methoxy and 5-methyl substitutions. These compounds are synthesized through a variety of chemical reactions and are studied for their potential biological activities and physical and chemical properties.
Synthesis Analysis
The synthesis of 8-Methoxy-5-methylquinoline derivatives often involves modified Skraup reactions or thermal cyclization processes. Specific synthetic pathways can include the use of starting materials such as 2-anisidine and diethyl(ethoxymethylene)malonate, leading to cyclization, hydrolysis, decarboxylation, and chlorination steps to achieve the desired products with significant yields (Jiang Jia-mei, 2010). Another approach involves catalytic hydrogenation combined with classical resolution to produce optically pure derivatives (Jie Tang et al., 2010).
Molecular Structure Analysis
The molecular structure of hydroxyquinoline derivatives, including 8-Methoxy-5-methylquinoline, can be characterized using spectroscopic methods and X-ray crystallography. These analyses reveal non-planar structures stabilized by π–π stacking interactions, weak intra- and intermolecular hydrogen bonding (H. Bougharraf et al., 2016).
Wissenschaftliche Forschungsanwendungen
Antileishmanial Activity : Some analogues of 8-Methoxy-5-methylquinoline have been studied for their antileishmanial activity. For example, 8-[[6-(diethylamino)hexyl]amino]-6-methoxy-4-methylquinoline and related compounds were evaluated against Leishmania donovani in hamsters, but showed no superiority in antileishmanial activity (Lamontagne et al., 1980). Other lepidine derivatives, such as 8-(7-isopropylaminoheptylamino)-6-methoxy-4-methylquinoline, were found to be significantly more effective than standard antimonial drugs in treating leishmaniasis (Kinnamon et al., 1980).
Antiparasitic Agents : Certain 2,4-disubstituted 8-aminoquinoline analogues demonstrate potential as effective antiparasitic agents against Plasmodium berghei and Leishmania donovani (Carroll et al., 1980).
Antimicrobial Applications : Compounds derived from Citrullus colocynthis fruits and 4-methylquinoline analogues have shown potential in developing eco-friendly, natural preservatives against foodborne bacteria (Kim et al., 2014). Additionally, 4-amino-8-methylquinolines with hydroxy substitutions exhibit some antibacterial activity against both Gram-positive and Gram-negative bacteria (Meyer et al., 2001).
Cancer Therapy : A quinoline derivative isolated from Streptomyces sp. neau50 shows potential as a cytotoxic agent against human lung adenocarcinoma cells, indicating its applicability in cancer therapy (Wang et al., 2011). Also, quinazolinone inhibitors of the DNA repair enzyme poly(ADP-ribose) polymerase (PARP), related to 8-Methoxy-5-methylquinoline, demonstrate PARP inhibitory activity, suggesting potential for clinical trials in treating cancer (Griffin et al., 1998).
Organic Synthesis : Selenium dioxide oxidation has been used to produce pyrrolo[4,3,2-de]quinolines, highlighting its potential in organic synthesis and drug discovery (Bałczewski et al., 1994).
Dental Plaque Inhibition : Some 8-hydroxyquinolines have shown in vitro antiplaque activity, indicating their potential use in dental care (Warner et al., 1975).
Characterization of Novel Compounds : Research has been conducted on synthesizing and characterizing novel hydroxyhaloquinolines and their derivatives, showing promising potential for biological applications (Małecki et al., 2010).
Zukünftige Richtungen
Quinoline derivatives, such as 8-Methoxy-5-methylquinoline, have significant therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . Several described compounds could act as leads for the development of drugs against numerous diseases including cancer .
Eigenschaften
IUPAC Name |
8-methoxy-5-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-8-5-6-10(13-2)11-9(8)4-3-7-12-11/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UANRCFOYUYBNGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC=NC2=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Methoxy-5-methylquinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



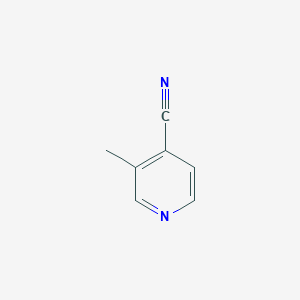
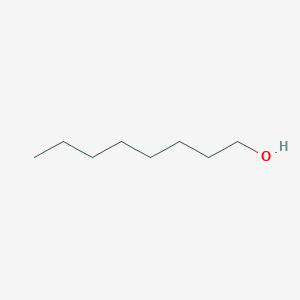
![[3aR-(3aalpha,4alpha,6aalpha)]-4-[[[(1,1-Dimethylethyl)diphenylsilyl]oxy]methyl]hexahydro-2H-cyclopenta[b]furan-](/img/structure/B41249.png)
